N-Methyl-3-nitrothiophen-2-amine
Overview
Description
N-Methyl-3-nitrothiophen-2-amine is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a methylated amine group. Thiophenes are a class of sulfur-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
N-Methyl-3-nitrothiophen-2-amine can be synthesized through several methods. One efficient synthetic route involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate in refluxing ethanol . This method generates two carbon-carbon bonds in a single operation and proceeds through a sequence of 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .
Chemical Reactions Analysis
N-Methyl-3-nitrothiophen-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methylated amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-3-nitrothiophen-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals with antiviral, anticancer, and anti-inflammatory properties.
Materials Science: Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors, organic solar cells, and electroluminescent materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-nitrothiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-Methyl-3-nitrothiophen-2-amine can be compared with other similar compounds, such as:
N-Methyl-2-nitrothiophen-3-amine: Similar structure but with different substitution positions, leading to variations in reactivity and biological activity.
N-Methyl-3-nitrobenzeneamine: Contains a benzene ring instead of a thiophene ring, resulting in different electronic properties and applications.
3-Nitrothiophen-2-amine: Lacks the methyl group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
N-methyl-3-nitrothiophen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-6-5-4(7(8)9)2-3-10-5/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVUXYCAAADIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CS1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732541 | |
Record name | N-Methyl-3-nitrothiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150102-52-5 | |
Record name | N-Methyl-3-nitrothiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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